molecular formula C16H21N3O2 B6579707 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1172410-65-9

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B6579707
CAS No.: 1172410-65-9
M. Wt: 287.36 g/mol
InChI Key: QLDHINIBDAFBGD-UHFFFAOYSA-N
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Description

“N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-methoxyphenyl)propanamide” is a synthetic organic compound that features a pyrazole ring and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-methoxyphenyl)propanamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the methoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Formation of the propanamide linkage: This could be done through an amidation reaction using appropriate amine and acid chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

If found to be biologically active, it could be developed into a drug for treating specific diseases or conditions.

Industry

In industry, it might be used in the synthesis of other chemicals or materials, particularly if it has unique properties that are valuable in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-hydroxyphenyl)propanamide
  • N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-chlorophenyl)propanamide

Uniqueness

The uniqueness of “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-(4-methoxyphenyl)propanamide” might lie in its specific substitution pattern, which could confer unique biological or chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-14(11-19(2)18-12)10-17-16(20)9-6-13-4-7-15(21-3)8-5-13/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHINIBDAFBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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